molecular formula C14H13NO2S B13005934 6-(Benzylthio)-2-methylnicotinic acid

6-(Benzylthio)-2-methylnicotinic acid

Cat. No.: B13005934
M. Wt: 259.33 g/mol
InChI Key: ILRJXVMSEPSZLZ-UHFFFAOYSA-N
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Description

6-(Benzylthio)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-2-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methylnicotinic acid, undergoes nitration to introduce a nitro group at the sixth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Thioether Formation: The amino group is converted to a thiol group, which is then reacted with benzyl bromide to form the benzylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl bromide, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

6-(Benzylthio)-2-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-2-methylnicotinic acid involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The nicotinic acid moiety can interact with receptors or enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylthio)acetic acid: Similar structure but with an acetic acid moiety instead of nicotinic acid.

    2-Methyl-6-(phenylthio)nicotinic acid: Similar structure but with a phenylthio group instead of a benzylthio group.

Uniqueness

6-(Benzylthio)-2-methylnicotinic acid is unique due to the combination of the benzylthio group and the nicotinic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

6-benzylsulfanyl-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2S/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

ILRJXVMSEPSZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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